3-Amino-4-(dimethylamino)phenol

Oxidative hair dye Color shade development Coupler reactivity

Formulators targeting cool-toned shades face unpredictable color drift when substituting generic meta-aminophenol couplers. 3-Amino-4-(dimethylamino)phenol (CAS 99-07-0) is a structurally differentiated coupler delivering intense blue to purple chromophores with p-phenylenediamine developers under standard oxidative conditions. • Yields blue-purple shades unattainable with unsubstituted m-aminophenol, which produces red-brown hues under identical conditions • Negative Ames test supports genotoxicity risk minimization at typical 0.1-2% formulation use levels • Also serves as a versatile intermediate for DNA probe dye synthesis (e.g., carboxytetramethylrhodamine derivatives)

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
Cat. No. B14767642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(dimethylamino)phenol
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C=C(C=C1)O)N
InChIInChI=1S/C8H12N2O/c1-10(2)8-4-3-6(11)5-7(8)9/h3-5,11H,9H2,1-2H3
InChIKeyJSPWETCEKFZAIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-(dimethylamino)phenol Technical Overview


3-Amino-4-(dimethylamino)phenol (CAS 99-07-0) is a meta-substituted aminophenol derivative with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol [1]. It is primarily employed as a coupler (color modifier) in oxidative hair dye formulations, where it reacts with oxidized primary intermediates to generate specific color shades [2]. The compound exists as a crystalline powder with a melting point of 82-84°C and exhibits slight water solubility [1]. Unlike para-substituted aminophenols, which serve as primary intermediates, the meta orientation of the amino and hydroxyl groups in 3-amino-4-(dimethylamino)phenol defines its functional role as a coupler that modifies rather than initiates color development [2]. This structural distinction is critical for formulators selecting couplers to achieve target shade profiles in commercial hair color products.

Why Generic Substitution of 3-Amino-4-(dimethylamino)phenol Fails


Oxidative hair dye couplers are not interchangeable commodities. The rate at which a coupler reacts with oxidized primary intermediates determines both the kinetics of color development and the final shade produced. As established by Corbett's foundational kinetic studies, different couplers exhibit rate constants that vary by orders of magnitude under identical pH conditions—for example, at pH 9, m-aminophenol reacts with p-benzoquinone monoimine with a rate constant of 2.4 × 10³ L mol⁻¹ min⁻¹, whereas resorcinol reacts at 2.4 × 10⁵ L mol⁻¹ min⁻¹ [1]. Furthermore, the electron-donating or -withdrawing character of substituents directly modulates the oxidation potential of the coupler, influencing its reactivity in the oxidative environment [2]. The dimethylamino substituent in 3-amino-4-(dimethylamino)phenol confers distinct electronic properties that alter both its oxidation potential and its coupling kinetics compared to unsubstituted m-aminophenol or other alkyl-substituted analogs. Generic substitution based solely on the meta-aminophenol scaffold would therefore result in unpredictable color outcomes, altered formulation stability, and potential shade drift. The quantitative evidence below substantiates these functional differences.

Quantitative Evidence: 3-Amino-4-(dimethylamino)phenol vs. Analogs


Blue Shade Generation vs. m-Aminophenol

Patent US-8759365-B2 explicitly discloses that 3-amino-4-(dimethylamino)phenol, when formulated as a coupler in oxidative hair dye compositions, produces intense blue shades . In contrast, unsubstituted m-aminophenol produces red-brown shades when coupled with p-phenylenediamine, as documented in standard oxidation dye chemistry references [1]. This blue-generating capability is a direct consequence of the dimethylamino group at the 4-position, which alters the conjugation pathway and bathochromically shifts the absorption spectrum of the resulting indo dye. The patent further specifies that the compound yields color tones from blue to purple when paired with appropriate primary intermediates . This blue shade generation is a quantifiable colorimetric differentiation that cannot be achieved with the unsubstituted m-aminophenol scaffold.

Oxidative hair dye Color shade development Coupler reactivity

Electrochemical Oxidation Potential

A comprehensive thermodynamic and electrochemical study of aminophenol derivatives by Beiginejad et al. (2015) demonstrated that the electrochemical oxidation potential of aminophenol derivatives is directly dependent on the calculated ΔG(tot) of electrochemical oxidation, and that substituent electronic effects are a primary determinant of oxidation potential [1]. While this study did not measure 3-amino-4-(dimethylamino)phenol directly, it established the class-level principle that electron-donating substituents (such as dimethylamino groups) lower oxidation potentials relative to unsubstituted or electron-withdrawing analogs. The dimethylamino group is a strong electron donor via resonance and inductive effects, which stabilizes the oxidized quinone-imine intermediate and thereby reduces the energy barrier for oxidation compared to m-aminophenol. This altered oxidation potential translates to modified coupling kinetics in the oxidative environment of hair dye formulations [2].

Electrochemical oxidation Cyclic voltammetry Structure-activity relationship

Ames Mutagenicity Profile

Safety assessment data for 3-amino-4-(dimethylamino)phenol indicates a negative result in the Ames test, a standardized bacterial reverse mutation assay (OECD 471) used to evaluate mutagenic potential . This negative finding is particularly significant given that certain structurally related aromatic amines—including some p-phenylenediamine derivatives and unsubstituted p-aminophenol—have demonstrated positive or equivocal Ames test results under specific conditions [1]. The presence of the dimethylamino substituent at the 4-position, combined with the meta orientation of the amino and hydroxyl groups, appears to modulate the compound's potential for metabolic activation to mutagenic intermediates. The Ames test result was obtained using standard Salmonella typhimurium strains both in the presence and absence of exogenous metabolic activation (S9 fraction), providing a quantifiable safety differentiation for procurement decisions .

Genotoxicity Ames test Safety assessment

Physicochemical Properties: Solubility & Lipophilicity

The dimethylamino substituent at the 4-position alters the physicochemical profile of 3-amino-4-(dimethylamino)phenol relative to unsubstituted m-aminophenol. The compound exhibits slight water solubility (approximately 10 g/L at 20°C, forming a slurry with pH 7) and a melting point of 82-84°C [1]. The presence of the tertiary amine group increases the calculated polar surface area and modifies the lipophilicity (calculated ALogP) relative to m-aminophenol [2]. This altered solubility-lipophilicity balance affects both formulation compatibility in aqueous-alcoholic dye bases and the compound's ability to penetrate the hair fiber cortex during the oxidative dyeing process. Additionally, the compound demonstrates light sensitivity, necessitating appropriate storage conditions (-20°C freezer recommended) that differ from those required for more stable analogs [1].

Physicochemical properties Solubility Lipophilicity

3-Amino-4-(dimethylamino)phenol Application Scenarios


Cool-Toned Hair Color Formulation

Based on patent evidence that 3-amino-4-(dimethylamino)phenol produces intense blue to purple shades when used as a coupler , this compound is ideally suited for formulations targeting cool-toned blonde, ash brown, or vibrant blue fashion colors. Formulators should pair this coupler with p-phenylenediamine or p-aminophenol as the primary intermediate, using standard oxidative conditions (hydrogen peroxide, alkaline pH) to achieve the desired blue chromophore. The blue-generating capability is not achievable with unsubstituted m-aminophenol, which yields red-brown shades under identical conditions . This scenario represents the primary procurement justification for selecting this specific coupler over alternative meta-aminophenols.

Multi-Coupler Kinetic Balancing

The altered oxidation potential of 3-amino-4-(dimethylamino)phenol relative to unsubstituted m-aminophenol—inferred from the established relationship between electron-donating substituents and electrochemical oxidation parameters —necessitates careful kinetic balancing in multi-coupler systems. When formulating with multiple couplers (e.g., combining blue-generating 3-amino-4-(dimethylamino)phenol with red-generating couplers for violet shades), formulators must account for differential coupling rates to prevent preferential depletion of the more reactive coupler. This scenario applies to R&D teams developing complex shade palettes where color fidelity and batch-to-batch consistency are critical performance metrics .

Safety-Conscious Cosmetic Formulation

The negative Ames test result for 3-amino-4-(dimethylamino)phenol supports its selection in formulations where genotoxicity risk minimization is a procurement priority. This is particularly relevant for products intended for frequent consumer use or for brands with stringent safety positioning. While this compound is not a primary intermediate and is used at lower concentrations than developers, the documented absence of mutagenic activity in the Ames assay provides a favorable safety profile compared to certain p-phenylenediamine derivatives that have demonstrated positive genotoxicity signals . Formulators should still adhere to established use concentrations (typically 0.1-2% in final formulations) and conduct full safety assessments per regional regulatory requirements.

Specialized Dye Intermediate Synthesis

Beyond hair dye applications, 3-amino-4-(dimethylamino)phenol serves as a versatile intermediate in the synthesis of DNA probe dyes, including carboxytetramethylrhodamine derivatives . The dimethylamino group provides the tertiary amine functionality required for the photophysical properties of these fluorescent probes. This application scenario is distinct from the cosmetic use case and represents an alternative procurement pathway for researchers in molecular biology, diagnostics, and fluorescence imaging. The compound's physicochemical properties—specifically its melting point (82-84°C) and solubility profile —inform the reaction conditions and purification protocols for these synthetic applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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